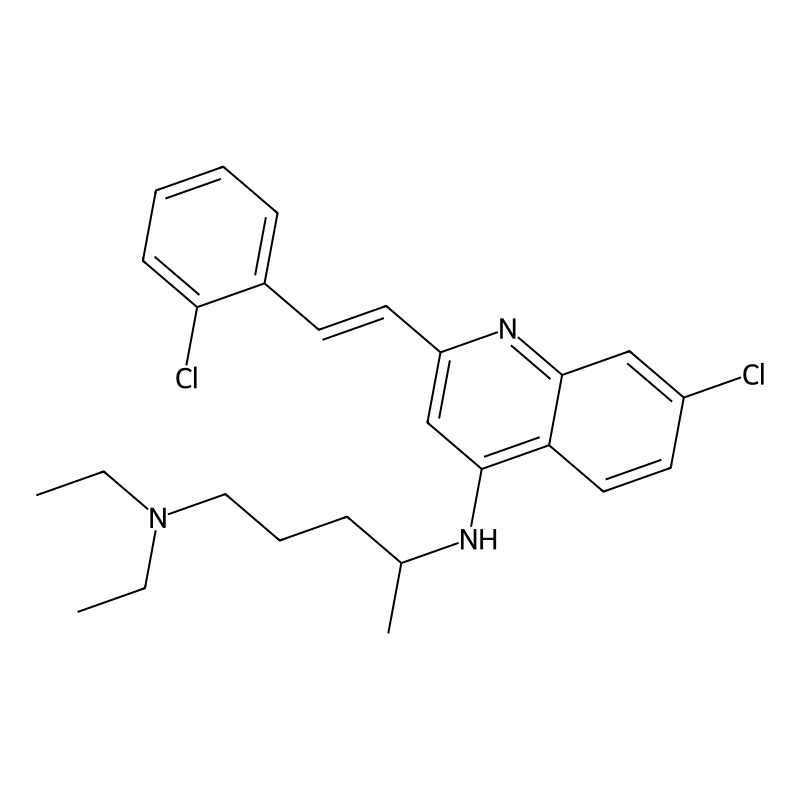7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline
Catalog No.
S518637
CAS No.
10023-54-8
M.F
C26H31Cl2N3
M. Wt
456.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
10023-54-8
Product Name
7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline
IUPAC Name
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
Molecular Formula
C26H31Cl2N3
Molecular Weight
456.4 g/mol
InChI
InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+
InChI Key
CMLVHSVFSYNMGM-WYMLVPIESA-N
SMILES
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl
Solubility
Soluble in DMSO
Synonyms
N(4)-(7-chloro-2-((E)-2-(2-chlorophenyl)vinyl)quinolin-4-yl)-N(1),N(1)-diethylpentane-1,4-diamine, XIB 4035, XIB4035
Canonical SMILES
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl
Isomeric SMILES
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl
Description
The exact mass of the compound 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline is 455.1895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
7.7
Exact Mass
455.1895
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
Other CAS
529507-84-4
Wikipedia
Aminoquinol
Dates
Modify: 2023-08-15
1: Labesse G, Ferrari D, Chen ZW, Rossi GL, Kuusk V, McIntire WS, Mathews FS. Crystallographic and spectroscopic studies of native, aminoquinol, and monovalent cation-bound forms of methylamine dehydrogenase from Methylobacterium extorquens AM1. J Biol Chem. 1998 Oct 2;273(40):25703-12. PubMed PMID: 9748238.
2: Ben'iaminov BA. [Aminoquinol in the therapy of the acute necrotising form of cutaneous leishmaniasis]. Vestn Dermatol Venerol. 1966 Jun;40(6):75-7. Russian. PubMed PMID: 5988391.
2: Ben'iaminov BA. [Aminoquinol in the therapy of the acute necrotising form of cutaneous leishmaniasis]. Vestn Dermatol Venerol. 1966 Jun;40(6):75-7. Russian. PubMed PMID: 5988391.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








